molecular formula C19H21N3O4S B2375805 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946317-90-4

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2375805
CAS RN: 946317-90-4
M. Wt: 387.45
InChI Key: QPIAAOJONCHJMU-UHFFFAOYSA-N
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Description

The compound is a novel class of M4 positive allosteric modulators . It exhibited modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It was also selective versus the other muscarinic subtypes and displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR data can give information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazoles, which are part of the compound’s structure, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Physical And Chemical Properties Analysis

The compound has excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure . More specific physical and chemical properties such as solubility, melting point, and specific gravity would require additional experimental data.

Scientific Research Applications

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-11-6-7-14(24-3)16-17(11)27-19(20-16)22(10-13-5-4-8-25-13)18(23)15-9-12(2)21-26-15/h6-7,9,13H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIAAOJONCHJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

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